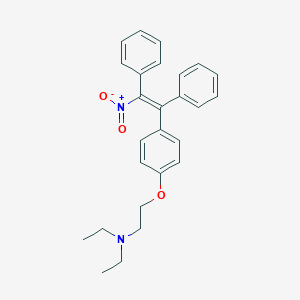

1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene, commonly known as Tamoxifen, is a non-steroidal anti-estrogen drug that is widely used in the treatment of breast cancer. Tamoxifen has been proven to be highly effective in reducing the risk of breast cancer recurrence and mortality in women with estrogen receptor-positive breast cancer. In addition to its use in breast cancer treatment, Tamoxifen has also been used in the treatment of other types of cancer, such as endometrial cancer and ovarian cancer.

Mechanism Of Action

Tamoxifen exerts its anti-estrogenic effects by binding to the estrogen receptors in breast cancer cells and preventing estrogen from binding to these receptors. This prevents the growth and spread of cancer cells that are dependent on estrogen for their growth. Tamoxifen also has anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.

Biochemical And Physiological Effects

Tamoxifen has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of sex hormone-binding globulin (SHBG), which binds to androgens and estrogens in the blood, thereby reducing the levels of free androgens and estrogens in the blood. Tamoxifen has also been shown to reduce the levels of insulin-like growth factor-1 (IGF-1), which is a protein that promotes cell growth and division.

Advantages And Limitations For Lab Experiments

Tamoxifen has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-estrogenic agents on cancer cells. Tamoxifen is also relatively inexpensive and readily available, which makes it an attractive option for researchers. However, Tamoxifen also has some limitations as a research tool. It has been shown to have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Tamoxifen. One area of research is the development of new anti-estrogenic drugs that are more effective and have fewer side effects than Tamoxifen. Another area of research is the identification of biomarkers that can predict the response of breast cancer cells to Tamoxifen treatment. In addition, there is ongoing research on the use of Tamoxifen in the prevention of breast cancer in high-risk women. Finally, there is research on the use of Tamoxifen in combination with other drugs to enhance its anti-cancer effects.

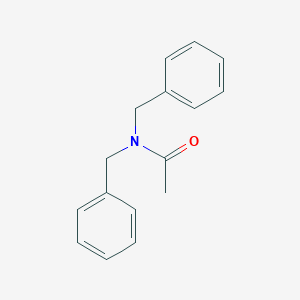

Synthesis Methods

Tamoxifen is synthesized from 4-hydroxytamoxifen, which is obtained from the condensation of 4-hydroxybenzaldehyde and N,N-diethyl-4-hydroxyphenylamine. The synthesis of Tamoxifen involves the reaction of 4-hydroxytamoxifen with nitric acid and acetic anhydride to produce Tamoxifen.

Scientific Research Applications

Tamoxifen has been extensively studied for its anti-estrogenic effects in the treatment of breast cancer. It works by blocking the effects of estrogen on breast cancer cells, thereby preventing the growth and spread of cancer cells. In addition to its anti-estrogenic effects, Tamoxifen has also been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that supply nutrients to cancer cells.

properties

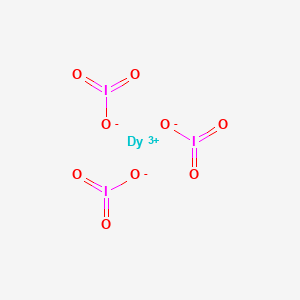

CAS RN |

13542-78-4 |

|---|---|

Product Name |

1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene |

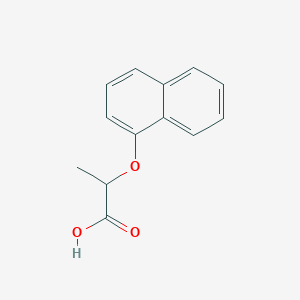

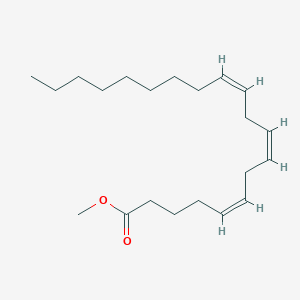

Molecular Formula |

C26H28N2O3 |

Molecular Weight |

416.5 g/mol |

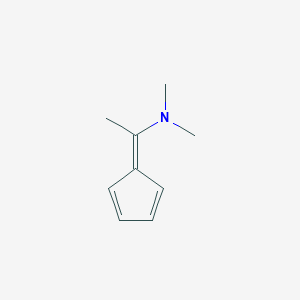

IUPAC Name |

N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |

InChI |

InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |

InChI Key |

PECBJEHSQQISMO-QPLCGJKRSA-N |

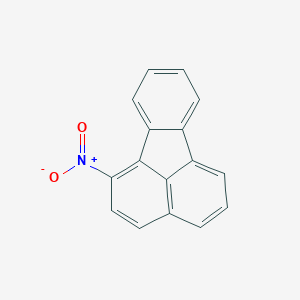

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |

SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Other CAS RN |

20079-12-3 |

Related CAS |

21708-94-1 (citrate[1:1] |

synonyms |

1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.